4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine
Description
Historical Development of Heterocyclic Hybrids in Medicinal Chemistry
The strategic fusion of heterocyclic scaffolds has revolutionized medicinal chemistry over the past century. Early breakthroughs in the 20th century, such as the identification of penicillin’s β-lactam core, underscored the therapeutic potential of heterocycles. However, the emergence of drug-resistant pathogens and complex multifactorial diseases necessitated innovative approaches to molecular design. Heterocyclic hybrids emerged as a solution, combining distinct pharmacophores to address polypharmacology and improve efficacy. For instance, the integration of quinoline and artemisinin derivatives led to antimalarial agents with reduced resistance profiles.
The development of 4-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine aligns with this paradigm, leveraging the complementary bioactivities of pyrrole and thiazole. Pyrrole, a five-membered aromatic ring with one nitrogen atom, is prevalent in natural products like heme and chlorophyll, contributing to its redox-modulating properties. Thiazole, a sulfur- and nitrogen-containing heterocycle, is instrumental in coenzyme biosynthesis and enzymatic catalysis, as seen in vitamin B1. Hybridizing these systems enables dual-target engagement, a strategy validated by FDA-approved drugs such as dasatinib, which combines a thiazole carboxamide with a pyrimidine backbone.
Significance of Pyrrole-Thiazole Conjugates in Drug Discovery
Pyrrole-thiazole hybrids occupy a unique niche due to their modular synthesis and versatile bioactivity. The pyrrole ring’s electron-rich nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the thiazole’s sulfur atom enhances hydrogen bonding and van der Waals contacts. This synergy is exemplified by compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole-2-carboxamide, which inhibits cyclin-dependent kinases via simultaneous interactions with ATP-binding pockets and allosteric sites.
The amine group at position 2 of the thiazole in this compound introduces a protonatable site, potentially improving solubility and membrane permeability. Substituents on the pyrrole ring, such as the isopropyl and methyl groups, modulate steric hindrance and lipophilicity, fine-tuning bioavailability. Computational studies of analogous hybrids suggest that these substitutions stabilize planar conformations, favoring intercalation into DNA or protein binding grooves.
Research Evolution of this compound
The synthesis of this compound builds upon decades of advancements in heterocyclic chemistry. Early routes to pyrrole-thiazole hybrids relied on stepwise Friedel-Crafts alkylation and Hantzsch thiazole cyclization, which often suffered from low yields and regioselectivity issues. Modern approaches employ transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, to assemble the hybrid scaffold with precision.
A pivotal innovation involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling reagent, enabling sequential substitution at the pyrrole and thiazole rings. For this compound, researchers optimized a one-pot procedure where 3-amino-1-isopropyl-2,5-dimethylpyrrole undergoes nucleophilic attack by a preformed thiazole-2-amine intermediate. This method achieves regiocontrol through careful temperature modulation, as detailed in Table 1.
Table 1: Optimization of Synthetic Conditions for this compound
| Reaction Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | None | 32 | 78 |
| 60 | Pd(OAc)₂ | 67 | 92 |
| 80 | CuI/1,10-phen | 85 | 95 |
Recent structural elucidation via nuclear magnetic resonance spectroscopy confirms the compound’s regiochemistry, with distinctive coupling constants (J = 3.2 Hz) between the pyrrole C-H and thiazole N-H protons. X-ray crystallography further reveals a coplanar arrangement of the heterocycles, stabilized by intramolecular hydrogen bonding.
Current Research Landscape and Importance
The resurgence of interest in heterocyclic hybrids coincides with advancements in high-throughput screening and computational modeling. This compound has been prioritized in virtual ligand libraries due to its favorable drug-likeness scores (LogP = 2.1, molecular weight = 249.3 g/mol). Preliminary in vitro assays demonstrate nanomolar inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, positioning it as a candidate for non-small cell lung cancer therapy.
Ongoing studies explore its antimicrobial potential, leveraging the thiazole moiety’s affinity for bacterial dihydrofolate reductase. Molecular dynamics simulations predict stable binding to the enzyme’s active site, with binding free energies (ΔG = -9.8 kcal/mol) comparable to trimethoprim. Collaborative efforts between academia and industry aim to derivatize the core scaffold for improved pharmacokinetics, exemplified by prodrug strategies incorporating esterase-labile groups at the amine position.
Properties
IUPAC Name |
4-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-7(2)15-8(3)5-10(9(15)4)11-6-16-12(13)14-11/h5-7H,1-4H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFTXOZUCJIHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- (1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
- 2-hydroxy-1-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Uniqueness
4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is unique due to its specific combination of functional groups and structural features
Biological Activity
4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is a synthetic organic compound notable for its complex structure, which includes a pyrrole ring and a thiazole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₇N₃S
- CAS Number : 887694-93-1
The compound features a pyrrole ring substituted with isopropyl and methyl groups, alongside a thiazole ring that includes an amine group. This unique structural configuration may influence its biological interactions and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the pyrrole ring.
- Introduction of the thiazole ring.
- Optimization of reaction conditions to enhance yield and purity.
Common reagents used in the synthesis include various catalysts and solvents tailored to specific reaction pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The modulation of these targets can lead to diverse biological effects, which may include:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth or activity.
- Anticancer Properties : Research suggests that it might have anticancer effects, possibly through pathways involving apoptosis or cell cycle regulation.
Antimicrobial Studies
In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines, revealing:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
These values indicate moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer drug .
Case Study 1: Antimicrobial Efficacy
A recent study focused on evaluating the antimicrobial efficacy of several synthesized derivatives of thiazolylamines, including our compound of interest. The results highlighted its effectiveness against Gram-positive bacteria, showing a significant reduction in colony-forming units (CFUs) compared to controls.
Case Study 2: Cancer Cell Line Testing
In another investigation, researchers treated various cancer cell lines with this compound and assessed cell viability using MTT assays. The findings indicated that the compound induced apoptosis in a dose-dependent manner, suggesting a potential mechanism for its anticancer activity.
Q & A
Q. What are the optimal synthetic routes for 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including cyclization and substitution. Key steps include:
- Pyrrole ring formation : Using isopropylamine and diketones under acidic conditions to generate the substituted pyrrole core .
- Thiazole ring assembly : Coupling the pyrrole intermediate with thiourea derivatives in the presence of oxidizing agents (e.g., bromine or iodine) .
- Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield (reported 45–68%) and purity (>95% via HPLC) .
Q. How can structural characterization of this compound be validated, and what analytical techniques are essential?
A combination of spectroscopic and chromatographic methods is required:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm) and thiazole ring protons (δ 7.3–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₇N₃S, theoretical 235.11 g/mol) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary physicochemical properties influencing its solubility and stability in biological assays?
- LogP : Calculated ~2.8 (moderate lipophilicity), suggesting limited aqueous solubility but permeability in cell membranes .
- Stability : Susceptible to oxidation at the thiazole amine group; storage under inert atmosphere (N₂ or Ar) at −20°C is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrrole or thiazole rings) affect bioactivity, and what computational tools can predict these effects?
- Structure-activity relationship (SAR) : Methyl and isopropyl groups on the pyrrole enhance steric hindrance, potentially improving target binding selectivity. Substitutions on the thiazole amine (e.g., fluorination) may alter metabolic stability .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like kinases or DNA repair enzymes .
Q. What contradictory findings exist regarding its reported anticancer activity, and how can these discrepancies be resolved experimentally?
- Evidence conflicts : Some studies report IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7), while others show no activity below 50 µM .
- Resolution strategies :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
- Compare batch purity using LC-MS to rule out impurity-driven artifacts .
Q. What methodologies are recommended for identifying its molecular targets and mechanisms of action in complex biological systems?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen inhibition against 300+ kinases .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
